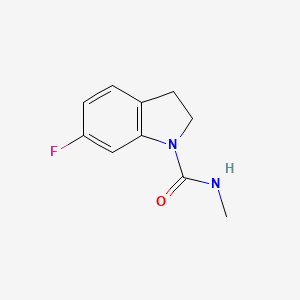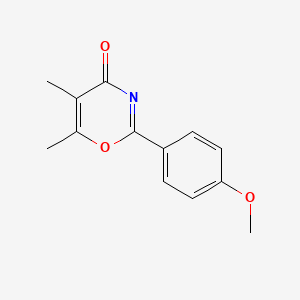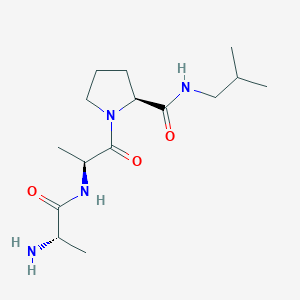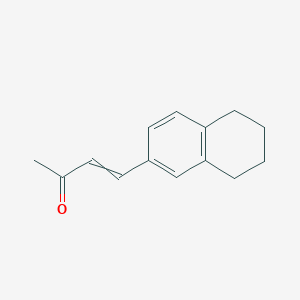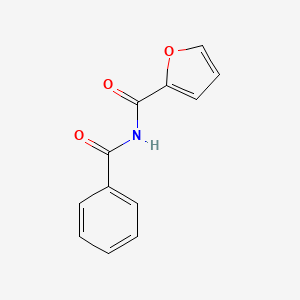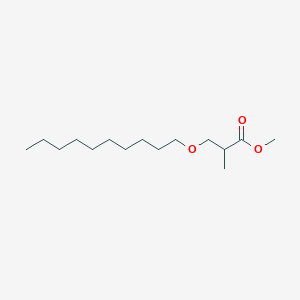
Methyl 3-(decyloxy)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(decyloxy)-2-methylpropanoate is an organic compound with the molecular formula C15H30O3. It is an ester derived from the reaction of 3-(decyloxy)-2-methylpropanoic acid and methanol. This compound is known for its unique structural features, which include a decyloxy group attached to a methylpropanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(decyloxy)-2-methylpropanoate typically involves the esterification of 3-(decyloxy)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(decyloxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(decyloxy)-2-methylpropanoic acid.
Reduction: 3-(decyloxy)-2-methylpropanol.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(decyloxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(decyloxy)-2-methylpropanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to produce the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases or other hydrolytic enzymes. The molecular pathways involved in its action depend on the specific application and the environment in which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(dodecyloxy)-2-methylpropanoate
- Methyl 4-(decyloxy)benzoate
- Ethyl 4-(2-decyloxy-5-nitrobenzyloxy)benzoate
Uniqueness
Methyl 3-(decyloxy)-2-methylpropanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its decyloxy group provides hydrophobic characteristics, making it suitable for applications requiring non-polar solvents or environments.
Propriétés
Numéro CAS |
90177-69-8 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
methyl 3-decoxy-2-methylpropanoate |
InChI |
InChI=1S/C15H30O3/c1-4-5-6-7-8-9-10-11-12-18-13-14(2)15(16)17-3/h14H,4-13H2,1-3H3 |
Clé InChI |
NMUHOKUXYHLDIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCC(C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


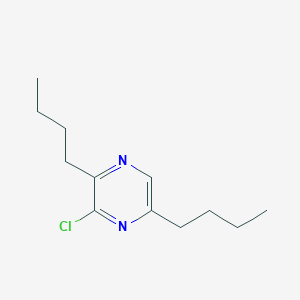
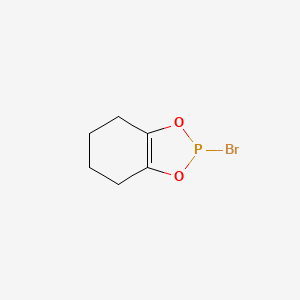

oxophosphanium](/img/structure/B14381320.png)
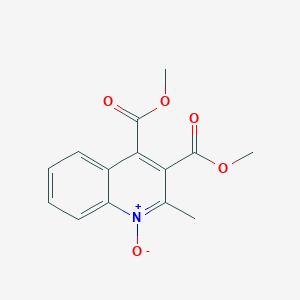
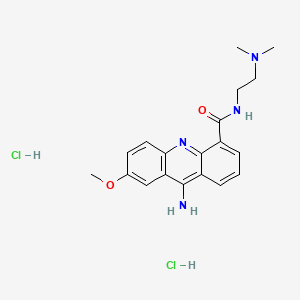
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
